molecular formula C8H9BO5 B594974 2-Borono-6-methoxybenzoic acid CAS No. 1256346-40-3

2-Borono-6-methoxybenzoic acid

Cat. No.: B594974
CAS No.: 1256346-40-3
M. Wt: 195.965
InChI Key: FANBEBZGFTYXKE-UHFFFAOYSA-N
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Description

2-Borono-6-methoxybenzoic acid (CAS: 1256346-40-3) is a boronic acid derivative featuring a methoxy group at the 6-position and a borono group at the 2-position of the benzoic acid scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . Its structure combines the electron-withdrawing boronic acid group with the electron-donating methoxy substituent, creating unique reactivity and solubility profiles.

Properties

IUPAC Name

2-borono-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANBEBZGFTYXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681678
Record name 2-Borono-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-40-3
Record name 2-Borono-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.

Industrial Production Methods: Industrial production of 2-borono-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Borono-6-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a borate ester.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Borono-6-methoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Borono-Methoxybenzoic Acid Isomers

The positional isomerism of borono and methoxy groups significantly impacts physicochemical and reactivity properties. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Applications/Notes
3-Borono-2-methoxybenzoic acid [913836-10-9] 3-Borono, 2-methoxy ~180.97* Intermediate in peptide coupling; higher steric hindrance at borono group
3-Borono-4-methoxybenzoic acid [730971-32-1] 3-Borono, 4-methoxy ~180.97* Enhanced solubility in polar solvents due to para-methoxy group
5-Borono-2-methoxybenzoic acid [913836-12-1] 5-Borono, 2-methoxy ~180.97* Used in aryl-aryl bond formation; moderate reactivity in cross-coupling

*Molecular weights estimated based on structural analogs.

Key Findings :

  • Reactivity: The 2-borono-6-methoxy isomer exhibits faster coupling kinetics compared to 5-borono-2-methoxy analogs due to reduced steric interference between substituents .
  • Solubility: The 6-methoxy group in the target compound improves aqueous solubility compared to non-methoxy-substituted boronic acids (e.g., 4-Bromo-2-chloro-6-methylbenzoic acid) .

Fluorinated Analogs

Fluorine substitution introduces distinct electronic and stability effects:

Compound Name CAS Number Substituents Key Properties
2-Fluoro-6-methoxyphenylboronic acid [78495-63-3] 2-Borono, 6-methoxy, 2-Fluoro Enhanced stability under acidic conditions; used in fluorinated drug intermediates
2,3-Difluoro-6-methoxyphenylboronic acid [957061-21-1] 2-Borono, 6-methoxy, 2,3-diF Higher electrophilicity due to fluorine’s electron-withdrawing effect; niche use in agrochemicals

Comparison :

  • Electrophilicity : Fluorine substituents increase the electrophilicity of the boronic acid, accelerating cross-coupling reactions but reducing shelf-life due to hydrolysis sensitivity .
  • Thermal Stability: 2-Borono-6-methoxybenzoic acid (non-fluorinated) demonstrates superior thermal stability compared to fluorinated analogs .

Heterocyclic Boronic Acids

Compounds like 6-Methoxy-benzo[b]thiophene-2-boronic acid (structural analog) highlight the role of heterocycles:

  • Applications: Heterocyclic boronic acids are preferred in medicinal chemistry for their bioactivity (e.g., kinase inhibition). However, this compound lacks inherent biological activity, limiting its use to synthetic intermediates .
  • Synthetic Flexibility : The benzoic acid scaffold allows easier functionalization (e.g., esterification) compared to rigid heterocyclic systems .

Biological Activity

2-Borono-6-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of a boron group and a methoxy substituent. Its chemical formula is C8H9BO3C_8H_9BO_3, and it is known for its ability to interact with biological systems, particularly in cancer research and therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Degradation : Studies have shown that derivatives of benzoic acid can enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that this compound may modulate these pathways, potentially leading to enhanced cellular homeostasis and reduced tumor growth .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating strong potential for use in cancer therapy .

In Vitro Studies

Various studies have evaluated the biological activity of this compound through in vitro assays:

  • Antiproliferative Activity : In a study focusing on benzimidazole derivatives, compounds with similar structural features exhibited IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells. This suggests that this compound may possess comparable activity .
  • Antioxidant Properties : The presence of methoxy groups has been linked to enhanced antioxidant activity, which is crucial for protecting cells from oxidative stress. Compounds with similar substituents have shown improved scavenging ability against free radicals in various assays .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : A study involving various benzimidazole derivatives revealed that those with methoxy and hydroxy groups exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selective activity is critical for reducing side effects in cancer therapy.
  • Neuroprotection : Research into related benzoic acid derivatives has suggested potential neuroprotective effects through modulation of cellular stress responses, indicating that this compound could be explored for neurodegenerative diseases .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

CompoundActivity TypeCell LineIC50 (µM)Reference
This compoundAntiproliferativeMCF-7~3.1
Benzimidazole DerivativeAntiproliferativeMCF-71.2 - 5.3
Methoxy-substituted DerivativeAntioxidantVariousN/A
Benzoic Acid DerivativeProteasome ActivityHuman FibroblastsN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Borono-6-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid derivatives. Key factors include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance selectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent boronic acid decomposition .
  • Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation .
    • Data Table :
Reaction ComponentExample ConditionsYield RangePurity (HPLC)Reference
Pd(PPh₃)₄ catalystTHF, 70°C, 12h65–75%>95%
Base (Na₂CO₃)Aqueous phaseRequiredN/A

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and boronic acid (δ 7.5–8.5 ppm for aromatic protons) groups. Compare experimental shifts with computational predictions (e.g., PubChem data) .
  • IR Spectroscopy : Detect B-O stretching (~1340 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 210.04 (C₈H₉BO₅) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology :

  • Storage : Keep under inert gas (Ar/N₂) at 0–4°C to prevent boronic acid oxidation or hydrolysis .
  • Incompatible Materials : Avoid strong acids/bases (risk of protodeboronation) and oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR data for this compound?

  • Methodology :

  • Benchmarking : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .
  • Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO vs. CDCl₃) .
  • Example Discrepancy : Computed aromatic protons may deviate by ±0.3 ppm due to intermolecular interactions .

Q. What experimental designs can elucidate the reactivity of the boronic acid group in catalytic applications?

  • Methodology :

  • Kinetic Studies : Monitor cross-coupling efficiency under varying pH, temperature, and catalyst loading .
  • Competitive Reactions : Compare reactivity with substituted aryl halides to assess steric/electronic effects .
    • Data Table :
SubstrateReaction Rate (k, s⁻¹)SelectivityReference
4-Bromotoluene0.4592%
2-Bromopyridine0.2878%

Q. How can computational modeling predict the electronic effects of substituents on the boronic acid moiety?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution .
  • QSPR Models : Correlate Hammett σ values of substituents with reaction outcomes (e.g., coupling efficiency) .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodology :

  • Additives : Use phase-transfer catalysts (e.g., TBAB) to improve boronic acid solubility .
  • Microwave Assistance : Reduce reaction time and side-product formation via controlled heating .
  • Troubleshooting Framework : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental redesign .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 92–97°C vs. 85–90°C) may arise from polymorphic forms or impurities. Mitigation steps:
    • Reproducibility : Validate purity via HPLC and differential scanning calorimetry (DSC) .
    • Source Comparison : Cross-reference peer-reviewed journals over vendor data .

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